molecular formula C13H17N5O8S2 B13862146 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid

2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid

Cat. No.: B13862146
M. Wt: 441.5 g/mol
InChI Key: WZPBZJONDBGPKJ-FJENLHQOSA-N
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Description

2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid is a useful research compound. Its molecular formula is C13H17N5O8S2 and its molecular weight is 441.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid is a complex organic molecule with potential biological activities. The thiazole and sulfonamide moieties suggest a possible role in antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on available literature, including in vitro studies and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C13H17N5O8S2C_{13}H_{17}N_{5}O_{8}S_{2}, which indicates the presence of multiple functional groups that contribute to its biological properties. The structure includes:

  • Thiazole ring : Known for its role in various biological activities.
  • Sulfonamide group : Commonly associated with antibacterial properties.

Biological Activity Overview

The biological activity of the compound has been evaluated through various studies focusing on its antimicrobial properties, cytotoxicity, and potential mechanisms of action.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial activity against a range of pathogens. Key findings include:

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.22 - 0.25Not specified
Escherichia coli0.50 - 1.00Not specified
Candida albicans0.30 - 0.40Not specified

These results indicate that the compound may have potent effects against both Gram-positive and Gram-negative bacteria as well as fungi .

Cytotoxicity Studies

Cytotoxicity assays have shown that the compound exhibits low toxicity towards mammalian cells. The IC50 values were reported to be greater than 60 µM, indicating a favorable safety profile for further development .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of DNA Gyrase : The compound has been shown to inhibit DNA gyrase with IC50 values ranging between 12.27–31.64 µM, which is crucial for bacterial DNA replication .
  • Inhibition of Dihydrofolate Reductase (DHFR) : Another target is DHFR, with IC50 values between 0.52–2.67 µM, suggesting potential applications in cancer therapy due to its role in folate metabolism .

Case Studies

Recent studies have focused on the synthesis and evaluation of thiazole derivatives similar to the compound :

  • Study A : Evaluated a series of thiazole-based compounds against Staphylococcus aureus, demonstrating significant antimicrobial activity and a reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .
  • Study B : Investigated the cytotoxic effects of thiazole derivatives on cancer cell lines, revealing that certain modifications enhance their anticancer properties while maintaining low toxicity levels .

Properties

Molecular Formula

C13H17N5O8S2

Molecular Weight

441.5 g/mol

IUPAC Name

2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid

InChI

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8+/t5-,7-/m0/s1/i2D3,3D3

InChI Key

WZPBZJONDBGPKJ-FJENLHQOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N

Origin of Product

United States

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